3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate is a complex organic compound that features a unique combination of structural motifs. This compound includes a benzodioxin ring, a chromenone core, and a morpholinecarboxylate group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin ring and the chromenone core separately, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in organic synthesis and material science.
Biology: Its potential biological activity is explored in various assays to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including its potential use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives, chromenone-based molecules, and morpholinecarboxylate-containing compounds. Examples include:
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 4-morpholinecarboxylate
- N-(7-chloro-2-methyl-4-quinolinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine hydrochloride
Uniqueness
What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate apart is its unique combination of structural motifs, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c24-21-16-3-2-15(30-22(25)23-5-7-26-8-6-23)12-19(16)29-13-17(21)14-1-4-18-20(11-14)28-10-9-27-18/h1-4,11-13H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHWTGAQPWKFSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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